

endogenous ligands of the RXFP1 receptor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *RXFP1 receptor agonist-8*

Cat. No.: *B12381067*

[Get Quote](#)

An In-Depth Technical Guide to the Endogenous Ligands of the RXFP1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1), formerly known as Leucine-rich repeat-containing G protein-coupled Receptor 7 (LGR7), is a Class A G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes.^{[1][2]} These include reproductive functions such as parturition and sperm motility, as well as significant roles in cardiovascular modulation, anti-fibrotic activity, and neuropeptide signaling.^{[2][3][4]} The receptor is characterized by a large N-terminal extracellular domain (ECD) containing ten leucine-rich repeats (LRRs) and a unique Low-Density Lipoprotein class A (LDLa) module, which are critical for ligand binding and receptor activation.^{[5][6]} Given its involvement in diverse pathophysiology, from heart failure to fibrosis and cancer, RXFP1 is a significant target for therapeutic development.^{[2][7]} This guide provides a detailed overview of the primary endogenous ligands for RXFP1, their quantitative binding and functional characteristics, the complex signaling pathways they initiate, and the key experimental protocols used for their characterization.

Primary Endogenous Ligands

The relaxin family of peptides, structurally related to insulin, consists of seven members in humans.^{[8][9]} Among these, three are recognized as the principal endogenous ligands for the RXFP1 receptor.

- Relaxin-2 (RLN2): Also known as H2 relaxin in humans, this is considered the cognate and most potent endogenous agonist for RXFP1.^{[2][10]} It is a peptide hormone composed of two chains (A and B) linked by disulfide bonds.^[9] RLN2 is widely known for its roles in female and male reproduction, as a vasodilator in the cardiovascular system, and as a potent anti-fibrotic agent.^[8]
- Relaxin-1 (RLN1): This peptide is the human equivalent of rodent relaxin and shares high structural homology with RLN2.^[2] While less studied than RLN2, it also binds to and activates RXFP1.^[2]
- Relaxin-3 (RLN3): Primarily a neuropeptide, RLN3 is the cognate ligand for RXFP3 but also demonstrates cross-reactivity by binding to and activating RXFP1.^{[4][8][10]}

While other relaxin family peptides exist, such as Insulin-like peptide 3 (INSL3), their affinity for RXFP1 is very low, and they are not considered significant endogenous ligands for this receptor.^{[11][12]} INSL3 is the cognate ligand for the closely related RXFP2 receptor.^{[12][13]}

Quantitative Ligand Binding and Functional Activity

The interaction of endogenous ligands with RXFP1 has been quantified using various in vitro assay systems, typically in HEK293 cells stably overexpressing the human RXFP1 receptor. The data below summarizes key binding affinity (pKi) and functional potency (pEC50) values.

Ligand	Receptor	Assay Type	Parameter	Value	Cell Line	Reference(s)
Human Relaxin-2 (H2 Relaxin)	Human RXFP1	Competition Binding	pKi	9.19 ± 0.13	HEK-RXFP1	[7][14]
Human RXFP1	Competition Binding	pKi	8.96 ± 0.03	HEK-RXFP1	[15]	
Human RXFP1	cAMP Accumulation	pEC50	10.49 ± 0.13	HEK-RXFP1	[15]	
Human RXFP1	cAMP Accumulation	EC50	203 pM	HEK293-RXFP1	[5]	
Human Relaxin-3 (H3 Relaxin)	Human RXFP1	cAMP Accumulation	-	High Affinity	-	[16]
Porcine Relaxin	Human RXFP1	cAMP Accumulation	-	Similar potency to H2 Relaxin	HEK293-RXFP1	[5]

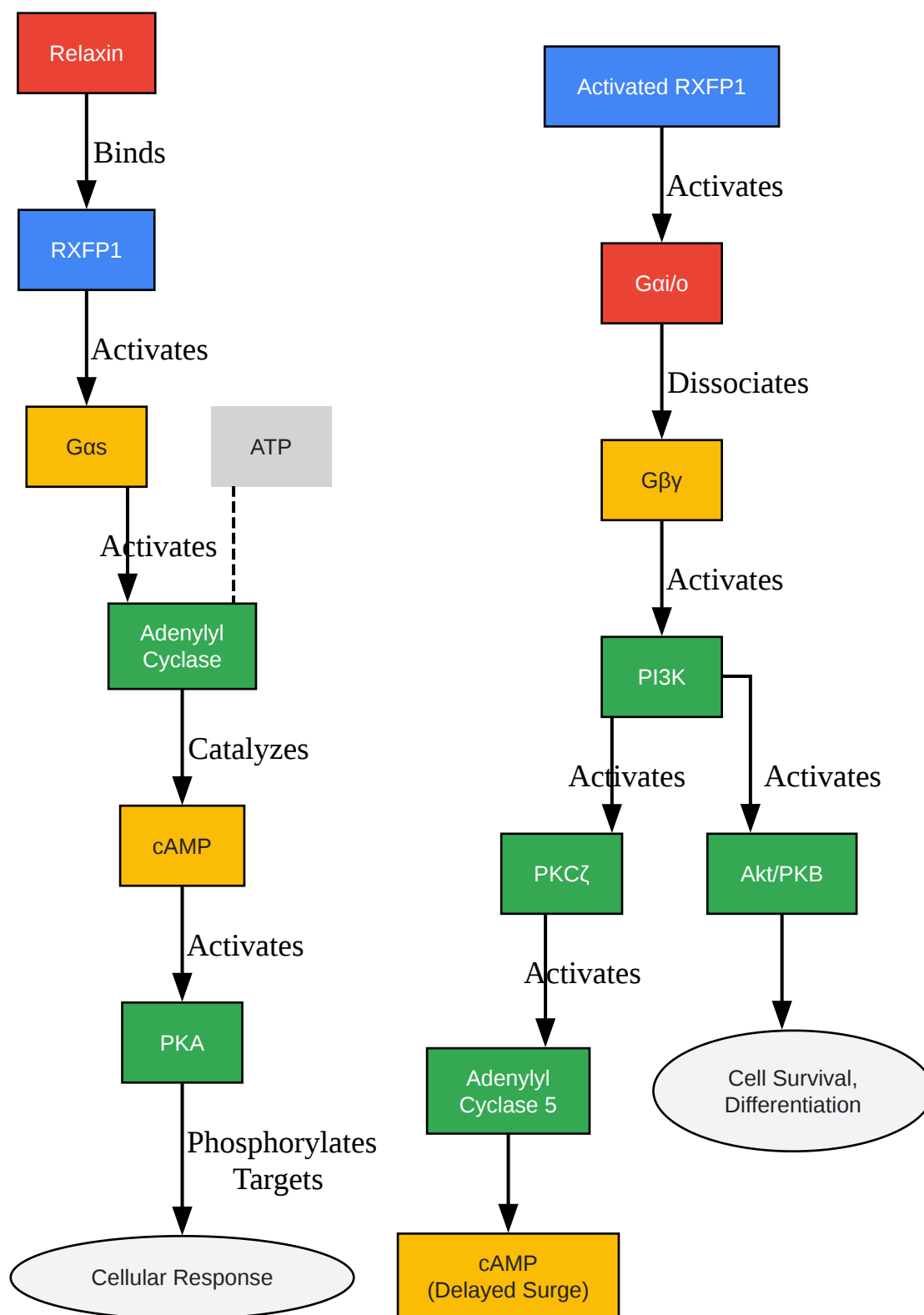
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively. Data are presented as mean ± standard error where available.

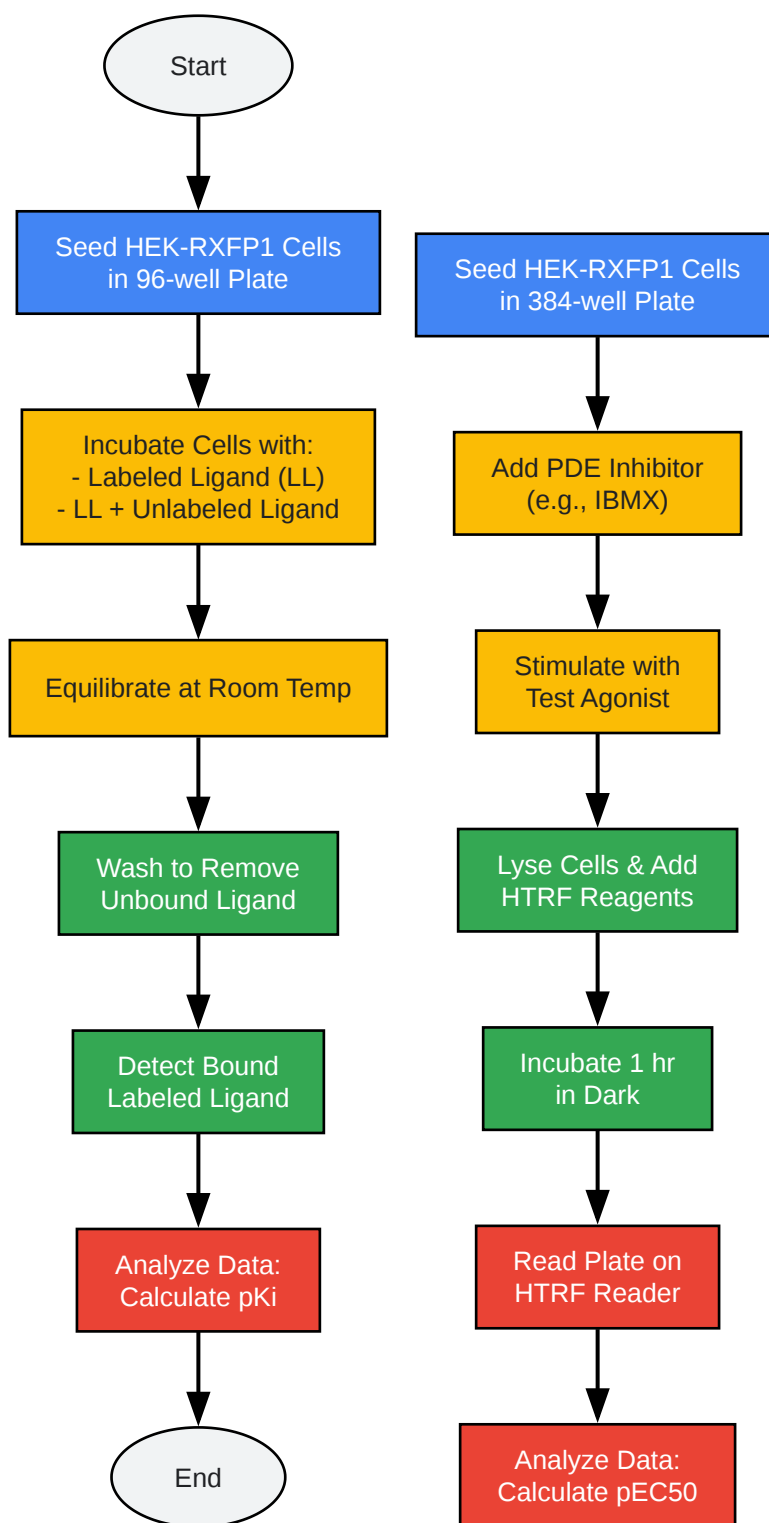
RXFP1 Signaling Pathways

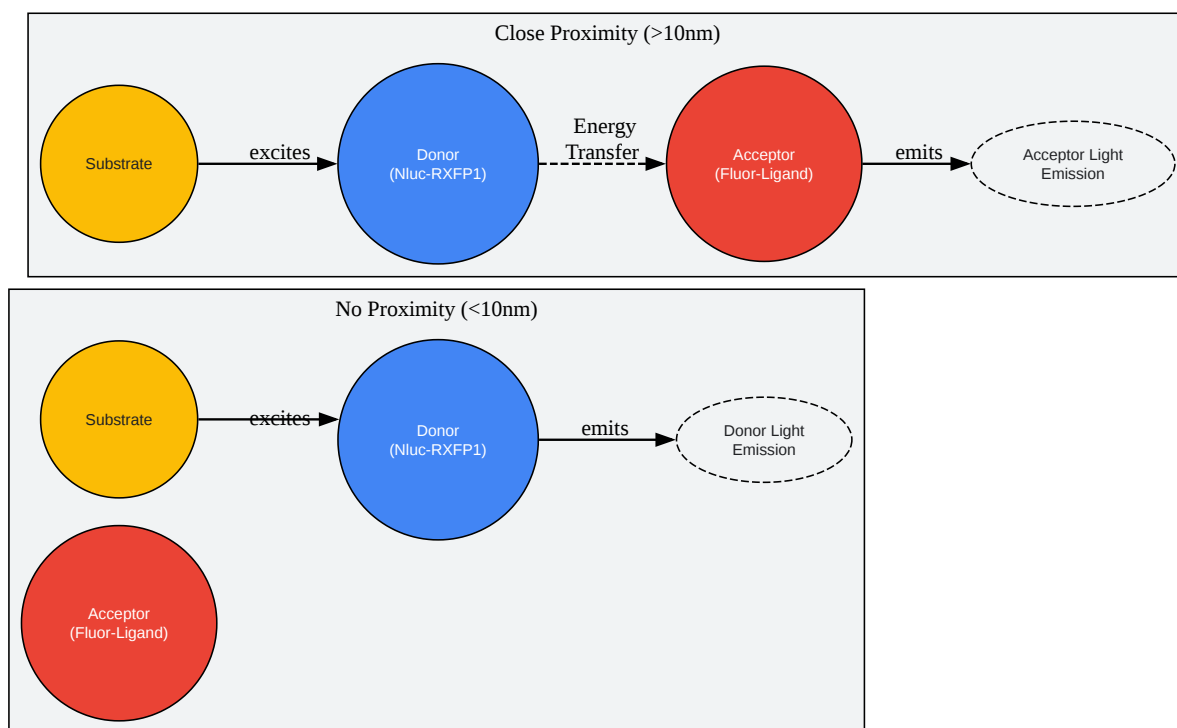
Activation of RXFP1 by its endogenous ligands initiates a complex and multifaceted network of intracellular signaling cascades. Unlike typical GPCRs that couple to a single G protein class, RXFP1 exhibits promiscuous coupling to multiple G proteins, leading to diverse cellular responses.[3][10]

G α s-Mediated cAMP Production

The canonical signaling pathway for RXFP1 involves coupling to the stimulatory G protein, G α s.[5] Ligand binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[3] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates a wide range of downstream targets to mediate cellular responses.[17]







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Relaxin family peptide receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relaxin family peptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complex binding mode of the peptide hormone H2 relaxin to its receptor RXFP1 | RTI [rti.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Relaxin family peptides and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relaxin family peptide hormones - Wikipedia [en.wikipedia.org]
- 10. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The Structural Determinants of Insulin-Like Peptide 3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptors for relaxin family peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [endogenous ligands of the RXFP1 receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381067#endogenous-ligands-of-the-rxfp1-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com